2-Ethylvinylphosphonic acid
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Overview
Description
2-Ethylvinylphosphonic acid is an organic compound with the molecular formula C4H9O3P It is a phosphonic acid derivative characterized by the presence of a vinyl group attached to the phosphorus atom
Mechanism of Action
Target of Action
2-Ethylvinylphosphonic acid (EVPA) is a research chemical Phosphonates, a class of compounds to which evpa belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes
Mode of Action
Phosphonates, including evpa, can act directly on fungi, reducing growth, and this growth reduction is associated with a rapid reduction in the total pool of adenylate This suggests that EVPA might interact with its targets, leading to changes in the metabolic processes of the organism
Biochemical Pathways
For instance, they can inhibit the synthesis of macromolecular materials, which could alter the host response and change the host reaction from compatible to incompatible
Pharmacokinetics
Pharmacokinetics studies the processes of absorption, distribution, and elimination, either by metabolism or excretion, of drugs
Result of Action
Given that phosphonates can reduce the growth of fungi and affect the total pool of adenylate , it is plausible that EVPA might have similar effects
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of many chemical compounds
Preparation Methods
The synthesis of 2-ethylvinylphosphonic acid typically involves the reaction of 2-chloroethylphosphonic acid with a base to form the desired product . This method is advantageous due to its simplicity and efficiency. Industrial production methods often utilize large-scale synthesis techniques to produce the compound in significant quantities .
Chemical Reactions Analysis
2-Ethylvinylphosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphonic acid derivatives with additional oxygen atoms .
Scientific Research Applications
2-Ethylvinylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: It is used in the study of enzyme inhibition and as a potential therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
2-Ethylvinylphosphonic acid can be compared with other similar compounds, such as:
Vinylphosphonic acid: This compound has a similar structure but lacks the ethyl group attached to the vinyl group.
Ethylphosphonic acid: This compound has an ethyl group attached to the phosphorus atom but lacks the vinyl group.
Phosphonic acid: This compound lacks both the ethyl and vinyl groups.
Properties
CAS No. |
443118-99-8 |
---|---|
Molecular Formula |
C4H9O3P |
Molecular Weight |
136.09 g/mol |
IUPAC Name |
but-1-enylphosphonic acid |
InChI |
InChI=1S/C4H9O3P/c1-2-3-4-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |
InChI Key |
ZZAAVUMOAPEEJN-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/P(=O)(O)O |
SMILES |
CCC=CP(=O)(O)O |
Canonical SMILES |
CCC=CP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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